Antimycobacterial Potency Gap: Alcohol Precursor vs. Optimized Acetamide Derivatives
The intrinsic antimycobacterial activity of 2-(quinolin-4-yloxy)ethan-1-ol (compound 8a) against M. tuberculosis H37Rv is an MIC of 106.4 µM, which is 2128-fold weaker than the optimized 2-(quinolin-4-yloxy)acetamide derivative (compound 2/3) with an MIC of 0.05 µM [1][2]. This dramatic potency gap precisely quantifies the functional value of the alcohol as a modifiable handle: oxidation to the acetamide unlocks nanomolar target engagement at the cytochrome bc1 complex. The alcohol itself shows activity comparable to the standard drug pyrazinamide (MIC 25.34 µM) in the same assay context [3].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | MIC = 106.4 µM (compound 8a); MIC = 50.0 µM (compound 8b, a substituted derivative) |
| Comparator Or Baseline | 2-(Quinolin-4-yloxy)acetamide optimized leads: MIC = 0.05 µM; Pyrazinamide: MIC = 25.34 µM |
| Quantified Difference | 2128-fold reduction in potency vs. lead acetamide; approximately 4.2-fold higher MIC vs. pyrazinamide for 8a |
| Conditions | Whole-cell assay against drug-susceptible M. tuberculosis H37Rv strain using resazurin-based or Alamar Blue susceptibility testing |
Why This Matters
Procurement of the alcohol rather than the pre-formed acetamide enables SAR exploration at the terminal position, where even minor structural changes (e.g., amidation) produce over 2000-fold potency improvements, directly impacting lead optimization success.
- [1] da Silva, F. F., Paz, J. D., Rambo, R. S., et al. (2024). Unveiling the Antimycobacterial Potential of Novel 4-Alkoxyquinolines: Insights into Selectivity, Mechanism of Action, and In Vivo Exposure. Journal of Medicinal Chemistry, 67(24), 21781–21794. View Source
- [2] Pissinate, K., Villela, A. D., Rodrigues-Junior, V., et al. (2016). 2-(Quinolin-4-yloxy)acetamides Are Active against Drug-Susceptible and Drug-Resistant Mycobacterium tuberculosis Strains. ACS Medicinal Chemistry Letters, 7(3), 235–239. View Source
- [3] Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. (2020). Chemical Papers. Data for compound 8a series; MIC range 9.2–106.4 µM against M. tuberculosis H37Rv. View Source
